molecular formula C20H18N6O7S2 B124150 4,4'-Azoxybis[N-(5-methyl-3-isoxazolyl)-benzenesulfonamide CAS No. 119403-03-1

4,4'-Azoxybis[N-(5-methyl-3-isoxazolyl)-benzenesulfonamide

Cat. No.: B124150
CAS No.: 119403-03-1
M. Wt: 518.5 g/mol
InChI Key: AYMVIVQKFDDNLC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4,4’-Azoxybis[N-(5-methyl-3-isoxazolyl)-benzenesulfonamide] involves the reaction of appropriate sulfonamide derivatives with azoxy compounds under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide or tetrahydrofuran and may involve heating to facilitate the reaction

Chemical Reactions Analysis

4,4’-Azoxybis[N-(5-methyl-3-isoxazolyl)-benzenesulfonamide] undergoes various chemical reactions, including:

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,4’-Azoxybis[N-(5-methyl-3-isoxazolyl)-benzenesulfonamide] has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-Azoxybis[N-(5-methyl-3-isoxazolyl)-benzenesulfonamide] involves its interaction with specific molecular targets and pathways. The azoxy group can undergo redox reactions, influencing the compound’s reactivity and interactions with other molecules. The sulfonamide groups can interact with biological targets, potentially inhibiting or modifying their activity. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

4,4’-Azoxybis[N-(5-methyl-3-isoxazolyl)-benzenesulfonamide] can be compared with other similar compounds such as:

    Sulfamethoxazole: A well-known antibiotic with a similar sulfonamide structure.

    4,4’-Azoxybis[N-(3-isoxazolyl)-benzenesulfonamide]: A compound with a similar structure but lacking the methyl group on the isoxazole ring.

    4,4’-Azoxybis[N-(5-methyl-3-isoxazolyl)-benzenesulfonamide] derivatives: Various derivatives with modifications to the azoxy or sulfonamide groups.

The uniqueness of 4,4’-Azoxybis[N-(5-methyl-3-isoxazolyl)-benzenesulfonamide] lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]imino-oxidoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O7S2/c1-13-11-19(22-32-13)24-34(28,29)17-7-3-15(4-8-17)21-26(27)16-5-9-18(10-6-16)35(30,31)25-20-12-14(2)33-23-20/h3-12H,1-2H3,(H,22,24)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMVIVQKFDDNLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N=[N+](C3=CC=C(C=C3)S(=O)(=O)NC4=NOC(=C4)C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119403-03-1
Record name Azoxysulfamethoxazole (1,2-bis(4-(5-methylisoxazol-3-yl-aminosulfonyl)phenyl)diazine-1-oxide)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119403031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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